N-[(4-ethoxyphenyl)sulfonyl]-4-methoxy-N-(2-oxo-1,3-benzoxathiol-5-yl)benzamide
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Overview
Description
N-(4-ethoxybenzenesulfonyl)-4-methoxy-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with ethoxybenzenesulfonyl and methoxy groups, as well as a benzoxathiol moiety, which contributes to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxybenzenesulfonyl)-4-methoxy-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the ethoxybenzenesulfonyl and methoxy groups. The benzoxathiol moiety is then incorporated through a series of reactions involving sulfur and oxygen-containing reagents. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. Key considerations in industrial production include cost-effectiveness, environmental impact, and safety protocols to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxybenzenesulfonyl)-4-methoxy-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the replacement of certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(4-ethoxybenzenesulfonyl)-4-methoxy-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or inhibitor in biochemical assays to investigate enzyme activity or protein interactions.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific molecular pathways.
Industry: The compound’s unique properties make it suitable for use in materials science, such as the development of advanced polymers or coatings.
Mechanism of Action
The mechanism by which N-(4-ethoxybenzenesulfonyl)-4-methoxy-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Phenyl N-(4-ethoxybenzenesulfonyl)-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)carbamate
- N-(4-ethoxybenzenesulfonyl)-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)cyclohexanecarboxamide
Uniqueness
Compared to similar compounds, N-(4-ethoxybenzenesulfonyl)-4-methoxy-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)benzamide stands out due to its specific substitution pattern and the presence of both ethoxybenzenesulfonyl and methoxy groups
Properties
Molecular Formula |
C23H19NO7S2 |
---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)sulfonyl-4-methoxy-N-(2-oxo-1,3-benzoxathiol-5-yl)benzamide |
InChI |
InChI=1S/C23H19NO7S2/c1-3-30-18-9-11-19(12-10-18)33(27,28)24(22(25)15-4-7-17(29-2)8-5-15)16-6-13-20-21(14-16)32-23(26)31-20/h4-14H,3H2,1-2H3 |
InChI Key |
DFNFVXLHHGJZSU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=O)S3)C(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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